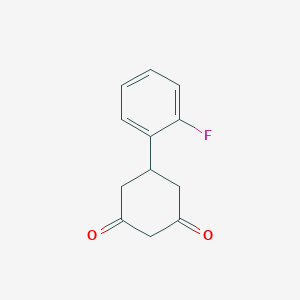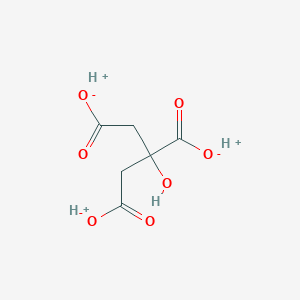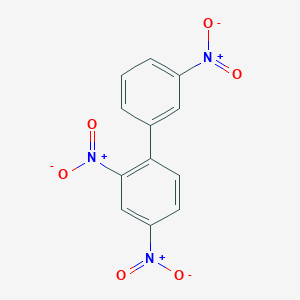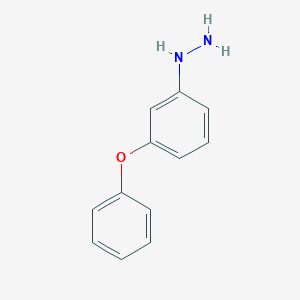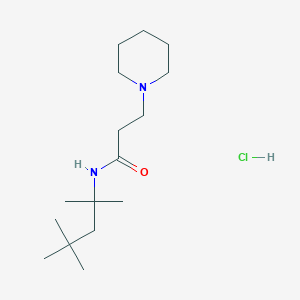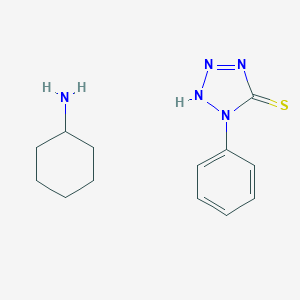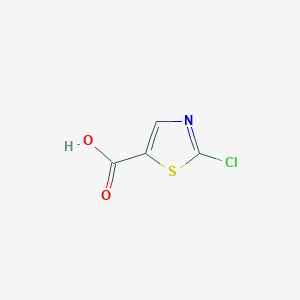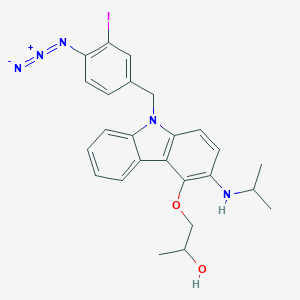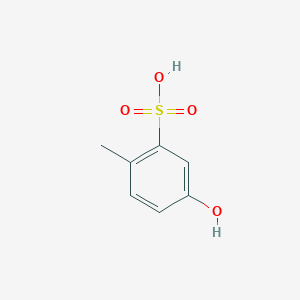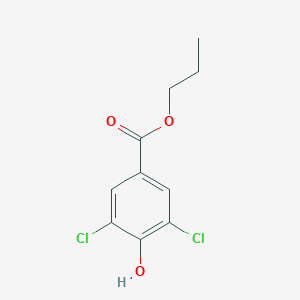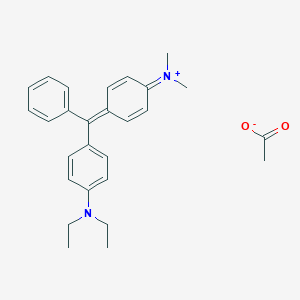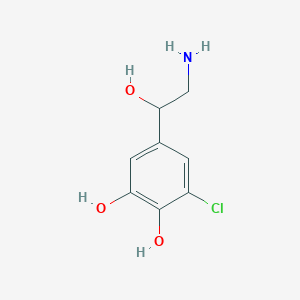
5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diol, also known as Chloramphenicol, is a broad-spectrum antibiotic that has been used in the treatment of a wide range of bacterial infections. It was first discovered in 1947 and has since been widely used in both human and veterinary medicine. In
作用机制
5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol works by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit and prevents the formation of peptide bonds between amino acids, thereby blocking the production of new proteins. This mechanism of action is unique among antibiotics and makes 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol effective against a wide range of bacterial species.
生化和生理效应
5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol has a number of biochemical and physiological effects on the body. It is rapidly absorbed from the gastrointestinal tract and distributed to all tissues, including the brain. It is metabolized in the liver and excreted in the urine. 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol has been shown to have a number of side effects, including bone marrow suppression, which can lead to anemia, thrombocytopenia, and leukopenia. It has also been associated with the development of gray baby syndrome in newborns.
实验室实验的优点和局限性
5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol has a number of advantages and limitations when used in laboratory experiments. It is effective against a wide range of bacterial species and is relatively inexpensive. However, its use is limited by its side effects and the development of bacterial resistance. In addition, it is not effective against all bacterial species and may not be suitable for all research applications.
未来方向
There are a number of future directions for research on 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol. One area of interest is the development of new analogs and derivatives of 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol that may be more effective against resistant bacterial strains. Another area of interest is the use of 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol in combination with other antibiotics to improve its efficacy and reduce the risk of resistance. Finally, there is a need for further research into the mechanisms of 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol resistance and the development of new strategies for preventing and treating bacterial infections.
合成方法
5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol is synthesized by the reaction of p-nitrophenol with thionyl chloride, followed by reduction of the resulting p-nitrochlorobenzene with sodium borohydride. The resulting p-aminochlorobenzene is then reacted with glyoxylic acid to produce 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol. The synthesis process is complex and requires careful control of reaction conditions to ensure a high yield of the final product.
科学研究应用
5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol has been extensively studied for its antibacterial properties and has been used in a wide range of scientific research applications. It has been used to study the mechanisms of bacterial resistance to antibiotics, as well as to investigate the effects of antibiotics on bacterial growth and metabolism. 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol has also been used in studies of bacterial protein synthesis and has been found to inhibit the formation of peptide bonds in the ribosome.
属性
CAS 编号 |
103886-94-8 |
|---|---|
产品名称 |
5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diol |
分子式 |
C8H10ClNO3 |
分子量 |
203.62 g/mol |
IUPAC 名称 |
5-(2-amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diol |
InChI |
InChI=1S/C8H10ClNO3/c9-5-1-4(7(12)3-10)2-6(11)8(5)13/h1-2,7,11-13H,3,10H2 |
InChI 键 |
DXVOBVFYDMLBMQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)Cl)C(CN)O |
规范 SMILES |
C1=C(C=C(C(=C1O)O)Cl)C(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



